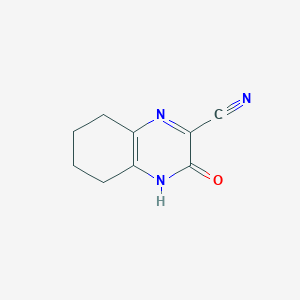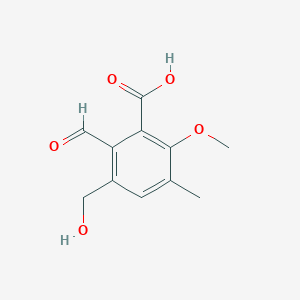
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine, also known as AEMT, is a nucleoside analog that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of thymidine and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is not fully understood. However, studies have shown that 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is incorporated into the DNA of cells and can inhibit the replication of viruses and cancer cells. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can also induce apoptosis, which is a form of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been shown to have several biochemical and physiological effects. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can inhibit the replication of viruses and cancer cells, induce apoptosis, and modulate the immune response. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has also been shown to have anti-inflammatory properties and can reduce the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is its antiviral and anticancer properties. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can be used to inhibit the replication of viruses and cancer cells in vitro. However, 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has some limitations for lab experiments. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can be toxic to cells at high concentrations, and its effects on normal cells are not fully understood.
Direcciones Futuras
There are several future directions for 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine research. One direction is the development of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine-based gene therapies for the treatment of viral infections and cancer. Another direction is the study of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine's mechanism of action and its effects on normal cells. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine can also be used as a tool for studying DNA replication and repair mechanisms. Further research is needed to fully understand the potential applications of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine in various fields of scientific research.
Conclusion:
In conclusion, 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is a nucleoside analog that has gained significant attention in the field of scientific research due to its potential applications in various fields. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been synthesized through several methods and has been extensively studied for its antiviral and anticancer properties. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine's mechanism of action is not fully understood, but it has been shown to inhibit the replication of viruses and cancer cells and induce apoptosis. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has several advantages for lab experiments, but its effects on normal cells are not fully understood. There are several future directions for 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine research, including the development of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine-based gene therapies and the study of its mechanism of action.
Métodos De Síntesis
The synthesis of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine involves several steps. The first step is the protection of the hydroxyl group of thymidine with a benzyl group. This is followed by the reaction of the protected thymidine with 2-azido-1-(hydroxymethyl)ethanol in the presence of a Lewis acid catalyst. The benzyl group is then removed using hydrogenolysis, resulting in the formation of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine.
Aplicaciones Científicas De Investigación
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine is in the field of gene therapy. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has been shown to have antiviral properties and can inhibit the replication of viruses such as HIV-1 and herpes simplex virus. 1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine has also been shown to be effective in inhibiting the replication of cancer cells.
Propiedades
Número CAS |
127559-73-3 |
|---|---|
Nombre del producto |
1-((2-Azido-1-(hydroxymethyl)ethoxy)methyl)thymine |
Fórmula molecular |
C9H13N5O4 |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
1-[(1-azido-3-hydroxypropan-2-yl)oxymethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N5O4/c1-6-3-14(9(17)12-8(6)16)5-18-7(4-15)2-11-13-10/h3,7,15H,2,4-5H2,1H3,(H,12,16,17) |
Clave InChI |
QHHGZUNIBSYYTP-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)COC(CN=[N+]=[N-])CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)COC(CN=[N+]=[N-])CO |
Sinónimos |
1-((2-azido-1-(hydroxymethyl)ethoxy)methyl)thymine acycloAZT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



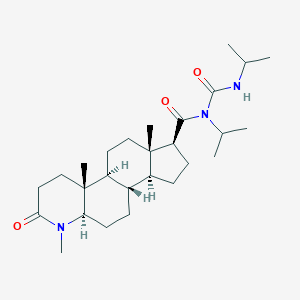
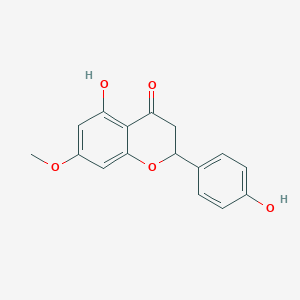
![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)
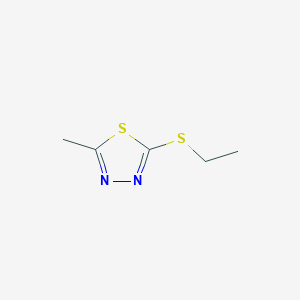
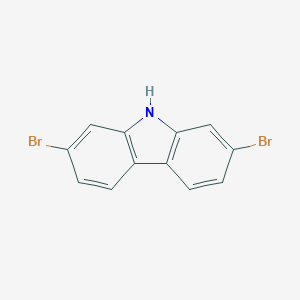
![7-methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B162540.png)
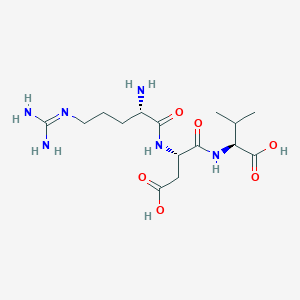
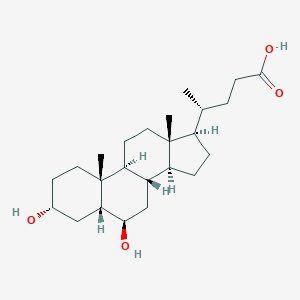
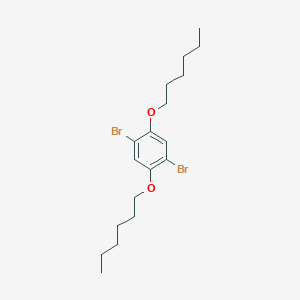
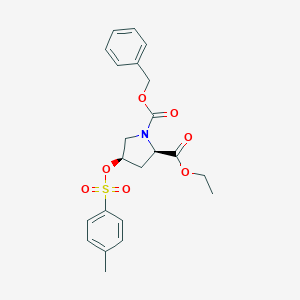
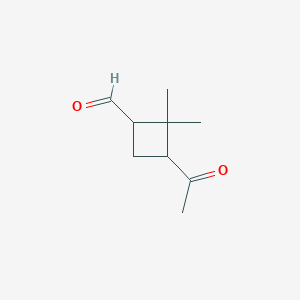
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
